4-Chloro Mepivacaine
Description
Contextualization of Mepivacaine (B158355) and its Structural Variants
Mepivacaine is a local anesthetic of the amide type, first synthesized in 1956. wikipedia.org It is structurally similar to bupivacaine (B1668057) and ropivacaine (B1680718). geneesmiddeleninformatiebank.nl Its chemical formula is C15H22N2O. wikipedia.orgnih.gov Mepivacaine is used for local or regional analgesia and anesthesia. drugbank.com
4-Chloro Mepivacaine is a chlorinated derivative of Mepivacaine. pharmaffiliates.com It is considered an impurity of Mepivacaine and is also used as a reference standard in analytical testing. pharmaffiliates.comsimsonpharma.com The molecular formula of this compound is C15H21ClN2O. simsonpharma.com The introduction of a chlorine atom to the Mepivacaine structure creates a new molecule with potentially altered physicochemical and pharmacological properties.
Significance of Halogenation in Amide-Type Anesthetic Analogs
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a common strategy in medicinal chemistry to modulate a drug's properties. In the context of amide-type local anesthetics, halogenation can influence factors such as:
Lipophilicity: The addition of a halogen atom, such as chlorine, generally increases the lipophilicity (fat-solubility) of a molecule. This can affect how the drug interacts with the lipid-rich environment of nerve membranes, potentially influencing its potency and duration of action.
Metabolic Stability: Halogenation can alter the metabolic profile of a drug. By blocking sites susceptible to metabolic enzymes, halogen atoms can increase the drug's half-life.
Potency: Changes in electronic and steric properties due to halogenation can impact the binding affinity of the anesthetic to its target, the voltage-gated sodium channels in nerve fibers. nih.gov This can lead to either an increase or decrease in anesthetic potency.
Toxicity: The introduction of a halogen can also modify the toxicological profile of a compound.
Research into halogenated analogs of local anesthetics aims to develop agents with improved therapeutic indices, meaning a better balance between efficacy and toxicity.
Historical Development and Discovery of Amide Local Anesthetics within a Research Paradigm
The development of amide local anesthetics represents a significant advancement in pain management. The journey began with the isolation of cocaine from coca leaves and its introduction as the first local anesthetic in 1884 by Karl Koller. researchgate.netnih.gov However, cocaine's toxicity and addictive properties spurred the search for safer alternatives. nih.gov
This led to the synthesis of the first ester-type local anesthetic, procaine (B135) (Novocain), in 1904. crimsonpublishers.com While a major improvement, esters were associated with allergic reactions due to a metabolite, para-aminobenzoic acid (PABA). crimsonpublishers.com
A pivotal moment came in 1943 when Swedish chemist Nils Löfgren synthesized the first amino amide-type local anesthetic, lidocaine (B1675312) (originally named xylocaine). researchgate.netwikipedia.org Lidocaine offered several advantages over its ester predecessors, including greater stability, a more rapid onset of action, and a lower incidence of allergic reactions. crimsonpublishers.comjpccr.eu
The success of lidocaine established a new research paradigm, leading to the development of a series of other amide local anesthetics, including mepivacaine (1957), bupivacaine (1957), and prilocaine (B1678100) (1960). nih.gove-century.us This era of research focused on modifying the basic amide anesthetic structure—an aromatic ring, an intermediate amide linkage, and an amino terminus—to create analogs with varying onsets, durations of action, and potencies. bibliotekanauki.pl
Properties
Molecular Formula |
C₁₅H₂₇ClN₂O |
|---|---|
Molecular Weight |
286.84 |
Synonyms |
N-(4-Chloro-2,6-dimethylcyclohexyl)piperidine-2-carboxamide |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes for N-Methylpiperidine-2-carboxamide Core Structures
The N-methylpiperidine-2-carboxamide scaffold is the central structural element of mepivacaine (B158355) and its analogs. Advanced synthetic strategies, particularly those leveraging continuous-flow technology, have been developed to construct this core efficiently.
Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategies
Continuous-flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and reduced by-product formation. chemrxiv.org A key approach for synthesizing the N-methylpiperidine-2-carboxamide core involves a tandem hydrogenation and reductive amination sequence in a continuous-flow setup. goflow.atthalesnano.comresearchgate.net This strategy often starts from a pyridine (B92270) derivative which undergoes hydrogenation to form the piperidine (B6355638) ring, followed by reductive amination to introduce the N-methyl group.
Reductive amination is a powerful method for forming carbon-nitrogen bonds. nih.govmasterorganicchemistry.com In the context of mepivacaine synthesis, this typically involves the reaction of a piperidine-2-carboxamide (B12353) intermediate with an aldehyde (like formaldehyde) in the presence of a reducing agent. google.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com
Optimization of Reaction Conditions and Reagent Selection
The success of the continuous-flow synthesis hinges on the careful optimization of several parameters:
Catalyst Selection: Heterogeneous catalysts, such as Platinum on carbon (Pt/C), are frequently employed for hydrogenation due to their high activity and ease of separation. mdpi.com For reductive amination, various reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net The choice of catalyst and reducing agent can significantly impact yield and selectivity.
Temperature and Pressure: These parameters are crucial for controlling reaction rates and selectivity. Continuous-flow systems allow for precise control over temperature and pressure, which is particularly important for exothermic hydrogenation reactions. chemrxiv.orgmdpi.com
Flow Rate and Residence Time: The flow rate of the reactants through the reactor determines the residence time, which in turn affects the extent of conversion. chemrxiv.orgmdpi.com Optimizing these parameters is essential to achieve high conversion and purity.
Solvent: The choice of solvent can influence catalyst activity and the solubility of reactants and products.
Table 1: Key Parameters in Continuous-Flow Synthesis
| Parameter | Importance | Examples of Optimization |
| Catalyst | Determines reaction rate and selectivity. | Screening different metal catalysts (e.g., Pt, Pd, Ni) and supports (e.g., carbon, alumina). chemrxiv.orgmdpi.com |
| Reducing Agent | Affects the efficiency and chemoselectivity of the reductive amination step. | Comparing the performance of NaBH₄, NaBH₃CN, and NaBH(OAc)₃. masterorganicchemistry.com |
| Temperature | Influences reaction kinetics and can impact catalyst stability and selectivity. | Varying the temperature to find the optimal balance between reaction rate and by-product formation. mdpi.com |
| Pressure | Particularly important for hydrogenation reactions involving gaseous hydrogen. | Adjusting hydrogen pressure to control the rate of hydrogenation. chemrxiv.org |
| Flow Rate | Controls the residence time of the reactants in the catalytic zone. | Optimizing the flow rate to maximize conversion while minimizing reaction time. mdpi.com |
Regioselective Chlorination Approaches for Aromatic Rings in Analog Synthesis
The introduction of a chlorine atom at a specific position on the aromatic ring of mepivacaine is a critical step in the synthesis of 4-Chloro Mepivacaine. This requires a high degree of regioselectivity to ensure the desired isomer is formed.
Strategies for ortho-Substitution on the Xylidine Moiety
The starting aromatic component for mepivacaine is 2,6-dimethylaniline (B139824) (2,6-xylidine). nih.gov The two methyl groups at the ortho positions exert a significant steric and electronic influence on the aromatic ring. quora.com These electron-donating groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the para and ortho positions. byjus.comwikipedia.org
However, direct chlorination of 2,6-dimethylaniline can lead to a mixture of products. google.com To achieve selective chlorination, various strategies can be employed. One approach involves the use of a directing group to guide the electrophile to the desired position. Another strategy is to manipulate the reaction conditions, such as the choice of chlorinating agent and solvent, to favor the formation of the desired isomer. google.com
Control of Positional Isomerism in Halogenation Reactions
Controlling positional isomerism during the halogenation of substituted anilines is a common challenge in organic synthesis. wikipedia.org The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of the reaction. wikipedia.org
In the case of 2,6-dimethylaniline, the two methyl groups are ortho, para-directing. byjus.com The amino group is also a strong ortho, para-director. byjus.com The combination of these directing effects strongly favors substitution at the para position (position 4) relative to the amino group.
Several methods can be used to enhance the selectivity of chlorination:
Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. For example, sulfuryl chloride (SO₂Cl₂) can be used as a chlorinating agent. google.com
Catalysis: Lewis acids can be used to catalyze electrophilic aromatic halogenation, sometimes influencing the regioselectivity. masterorganicchemistry.com
Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution.
Table 2: Factors Influencing Regioselectivity in Aromatic Chlorination
| Factor | Influence on Regioselectivity |
| Directing Groups | Electron-donating groups (e.g., -NH₂, -CH₃) direct incoming electrophiles to ortho and para positions. byjus.comwikipedia.org |
| Steric Hindrance | Bulky groups can hinder attack at adjacent (ortho) positions, favoring substitution at more accessible sites. |
| Chlorinating Agent | The reactivity and nature of the chlorinating agent (e.g., Cl₂, SO₂Cl₂) can affect the isomer ratio. google.com |
| Catalyst | Lewis acid catalysts can enhance the electrophilicity of the halogen and may influence regioselectivity. masterorganicchemistry.com |
| Reaction Temperature | Temperature can affect the relative rates of competing reaction pathways, thus influencing the product distribution. |
Derivatization Techniques for Research and Analytical Standards
The preparation of analytical standards is crucial for the identification and quantification of this compound in various matrices. Derivatization is a common technique used to improve the analytical properties of compounds, such as their volatility for gas chromatography (GC) or their detectability. ojp.gov
For a compound like this compound, derivatization might target the tertiary amine or the amide functionality. However, the tertiary amine in the piperidine ring lacks an active hydrogen, making it unsuitable for many common derivatization reactions. ojp.gov
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are often employed for the analysis of mepivacaine and its analogs. nih.govresearchgate.net For GC analysis, derivatization might not always be necessary, but it can sometimes improve chromatographic peak shape and sensitivity. For HPLC analysis, derivatization is less common unless a specific detector that requires a chromophore or fluorophore is used. The development of robust analytical methods relies on the availability of pure, well-characterized reference standards of this compound.
Synthesis of Isotopically Labeled this compound for Tracing Studies
The synthesis of isotopically labeled compounds is a critical practice in pharmaceutical research, particularly for tracing the metabolic fate and pharmacokinetic profile of a drug or its impurities. Incorporating heavy isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H) into the molecular structure of this compound allows for its unambiguous detection and quantification in complex biological matrices using mass spectrometry-based methods. While specific synthetic schemes for isotopically labeled this compound are not extensively published, its synthesis can be achieved by applying established labeling methodologies to the known synthetic pathways of Mepivacaine and its analogs. researchgate.netnih.gov Companies specializing in chemical synthesis offer expertise in isotope enrichment labeling with ¹³C, ²H, and ¹⁵N to produce labeled internal standards, metabolites, and reference compounds. alsachim.com
Carbon-13 Labeling Strategies
The most common approach for introducing Carbon-13 into a complex molecule like this compound is a synthetic strategy that begins with a ¹³C-labeled starting material. researchgate.net This method ensures the label is placed at a specific, stable position within the molecular skeleton. For the synthesis of [¹³C]-4-Chloro Mepivacaine, a plausible route would involve:
Starting with a Labeled Precursor: The synthesis would commence with a commercially available, uniformly or selectively ¹³C-labeled precursor, such as [¹³C]-aniline. researchgate.net This aniline (B41778) would then be chemically modified to create the required 4-chloro-2,6-dimethylaniline (B43096) intermediate with the Carbon-13 label integrated into the aromatic ring.
Amide Coupling: The labeled 4-chloro-2,6-dimethylaniline would then be coupled with 1-methyl-pipecolic acid or its activated derivative (e.g., acyl chloride) to form the final [¹³C]-4-Chloro Mepivacaine molecule. This step follows standard amidation reactions used in the synthesis of Mepivacaine itself. researchgate.net
This bottom-up approach provides a robust method for producing a standard with a well-defined isotopic enrichment and position.
Deuterium Labeling Strategies
Deuterium labeling can be achieved through the use of deuterated reagents during synthesis or via hydrogen-deuterium (H-D) exchange reactions on the final molecule. princeton.edu The introduction of deuterium can improve the metabolic stability of a compound due to the stronger carbon-deuterium bond, a principle utilized in the development of some modern drugs. nih.gov
A viable and environmentally benign method for labeling this compound involves a late-stage H-D exchange. nih.gov One such described method utilizes a catalytic system of Palladium on Carbon (Pd/C) with aluminum powder in heavy water (D₂O). nih.gov In this system, deuterium gas (D₂) is generated in situ from the reaction between aluminum and D₂O, which then facilitates the exchange of hydrogen atoms for deuterium on the substrate molecule, assisted by the palladium catalyst. nih.gov This approach is noted for its high selectivity and efficiency. nih.gov The availability of related deuterated compounds, such as 4-Hydroxy Mepivacaine-d₃, for use as tracers in metabolic studies underscores the utility of this labeling strategy in the context of Mepivacaine research. medchemexpress.com
Generation of Impurity Reference Standards for Quality Control Research
In pharmaceutical manufacturing, ensuring the purity and quality of an Active Pharmaceutical Ingredient (API) is paramount. Impurity reference standards are highly characterized chemical substances used to identify, quantify, and control impurities in the final drug product. This compound is recognized as a significant process-related impurity of Mepivacaine and is designated as Mepivacaine Impurity E in the European Pharmacopoeia (EP). lgcstandards.compharmaffiliates.comaxios-research.com
The generation of this impurity standard involves its chemical synthesis and subsequent rigorous purification and characterization to establish its identity and purity. This certified reference material is then used in analytical testing, such as High-Performance Liquid Chromatography (HPLC), during the quality control of Mepivacaine Hydrochloride batches. pharmaffiliates.comsynzeal.com By comparing the analytical signal of a sample to that of the known reference standard, manufacturers can accurately determine the level of the this compound impurity, ensuring it does not exceed the stringent limits set by regulatory authorities. Several specialized suppliers provide Mepivacaine Impurity E as a reference standard, often produced under internationally recognized quality systems like ISO 17025. lgcstandards.com
The table below details Mepivacaine Impurity E and other known impurities of Mepivacaine, which are used as reference standards in quality control research. pharmaffiliates.com
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Mepivacaine Impurity A | 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N |
| Mepivacaine Impurity B | (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | C₁₄H₂₀N₂O |
| Mepivacaine Impurity C | N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | 39627-98-0 | C₁₄H₁₄N₂O |
| Mepivacaine Impurity D | (2RS)-N-(2,6-Dimethylphenyl)-1-methyl-1,2,5,6-tetrahydropyridine-2-carboxamide | NA | C₁₅H₂₀N₂O |
| Mepivacaine Impurity E | (2RS)-N-(4-Chloro-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | 2717331-30-9 | C₁₅H₂₁ClN₂O |
Analytical Characterization and Quantitative Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are central to the analytical workflow for 4-Chloro Mepivacaine (B158355), providing the necessary resolution to separate it from the API and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for impurity profiling and enantioselective analysis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the cornerstone for assessing the purity of Mepivacaine and quantifying impurities like 4-Chloro Mepivacaine. researchgate.net These methods are developed to be stability-indicating, meaning they can resolve the API from any potential degradation products and process-related impurities. researchgate.net
Given that this compound is a chiral molecule, existing as a racemic mixture, its enantioselective separation is of significant interest. Methodologies for the chiral separation of local anesthetics like Mepivacaine are well-established and are directly applicable. csic.esresearchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188), are widely used for their broad enantioselectivity. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.
For the enantioseparation of related local anesthetics, cellulose-based CSPs, including cellulose tris(3,5-dichlorophenylcarbamate) and cellulose tris(4-chloro-3-methylphenylcarbamate), have demonstrated high chiral discrimination ability. researchgate.net These separations are typically performed using polar organic or reversed-phase mobile phases.
Table 1: Illustrative Conditions for Enantioselective HPLC Separation
| Parameter | Condition |
| Column | Chiral Cellulose-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Acetonitrile (B52724) / 0.1% Diethylamine (B46881) / 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | 25 °C |
Developing a robust HPLC method for quantifying impurities such as this compound involves a systematic approach to optimize separation and sensitivity. The goal is to achieve adequate resolution between the main Mepivacaine peak and all specified impurities. researchgate.net
Method development often starts with screening different reversed-phase columns (e.g., C18, C8) and mobile phase conditions. The pH of the mobile phase buffer is a critical parameter, as it affects the ionization state and retention of the amine-containing analytes. A stability-indicating UPLC method developed for Mepivacaine and its toxic impurity, 2,6-dimethylanaline, utilized a C18 column with a mobile phase of acetonitrile and a pH 4 phosphate (B84403) buffer. researchgate.net The method was validated according to International Council for Harmonisation (ICH) guidelines for precision, accuracy, and specificity. researchgate.net
Table 2: Typical Parameters for a Reversed-Phase HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20mM Potassium Phosphate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from low to high organic phase (acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-PDA at 230 nm |
| LOD/LOQ | Typically established at levels below 0.05% of the nominal API concentration |
Gas Chromatography (GC) for Volatile Organic Impurities Research
Gas chromatography is the preferred technique for the analysis of organic volatile impurities (OVIs), which are typically residual solvents from the manufacturing process. While specific research into the volatile impurities of this compound is not widely published, the methodologies are standardized within the pharmaceutical industry. A GC method employing a nitrogen-phosphorus-sensitive detector has been described for the analysis of Mepivacaine in biological fluids, demonstrating the applicability of GC for this class of compounds. nih.gov Headspace GC coupled with a Flame Ionization Detector (FID) is commonly used to monitor these residual solvents, ensuring they are below the limits set by regulatory guidelines like ICH Q3C.
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Trace Analysis
While chromatography separates the impurities, spectroscopic and spectrometric techniques are indispensable for their structural elucidation and sensitive detection.
Mass Spectrometry (MS) and Tandem MS (MS/MS) in Impurity Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities. tandfonline.com The technique provides molecular weight information and, through tandem mass spectrometry (MS/MS), yields structural data via fragmentation patterns.
For Mepivacaine, LC-MS/MS methods have been developed using electrospray ionization (ESI) in positive ion mode. tandfonline.comtandfonline.com In these studies, the protonated molecular ion [M+H]⁺ of Mepivacaine is observed at m/z 247.2 or 247.3. tandfonline.comtandfonline.com Collision-induced dissociation of this precursor ion generates characteristic product ions. The major fragmentation pathway for Mepivacaine involves the cleavage of the amide bond, leading to a prominent product ion at m/z 98.1. tandfonline.comtandfonline.com
For this compound, with a molecular weight of approximately 280.8 g/mol , the expected protonated molecule [M+H]⁺ would appear at m/z 281.1 (for the ³⁵Cl isotope). The fragmentation pattern in an MS/MS experiment would be anticipated to be similar to Mepivacaine, with the primary fragment corresponding to the N-methyl-piperidine ring structure remaining at m/z 98.1, while the other fragment would contain the chloro-substituted dimethylphenyl group. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.
Table 3: Predicted MS/MS Transitions for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Predicted Origin of Fragment |
| Mepivacaine (for comparison) | 247.3 | 98.1 | N-methyl-piperidine ring |
| This compound | 281.1 (³⁵Cl), 283.1 (³⁷Cl) | 98.1 | N-methyl-piperidine ring |
| This compound | 281.1 (³⁵Cl), 283.1 (³⁷Cl) | 184.1 (³⁵Cl), 186.1 (³⁷Cl) | N-(4-chloro-2,6-dimethylphenyl)formamide moiety |
This comprehensive analytical approach, combining chromatographic separation with spectrometric identification, is essential for the complete characterization and control of this compound as an impurity in pharmaceutical products.
Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a powerful analytical tool for the separation, identification, and quantification of pharmaceutical compounds. researchgate.netspringermedizin.de This technique combines the high-resolution separation capabilities of UHPLC, which uses columns with small particle sizes (typically under 2 µm) for faster and more efficient separations, with the high mass accuracy and sensitivity of Q-TOF-MS. researchgate.netspringermedizin.de The Q-TOF-MS instrument is particularly valuable as it provides high-resolution mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds and impurities. researchgate.net
In the analysis of this compound, a UHPLC-Q-TOF-MS method would be developed to ensure specificity and sensitivity. The method would be optimized for chromatographic parameters such as the column type, mobile phase composition, and gradient elution to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or matrix components. The TOF-MS detector, typically using an electrospray ionization (ESI) source in positive mode, would provide accurate mass data for the protonated molecule [M+H]⁺ of this compound. mdpi.comemblasproject.org This high mass accuracy (typically <5 ppm error) is crucial for confirming the compound's identity. mdpi.comresearchgate.net
A hypothetical set of parameters for the analysis of this compound is presented below, based on typical methods for related local anesthetics and other small pharmaceutical molecules. researchgate.netnih.govmdpi.com
Table 1: Hypothetical UHPLC-Q-TOF-MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| UHPLC System | ||
| Column | Reversed-phase C18, 1.7 µm, 2.1 x 100 mm | Provides efficient separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (ESI+). |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analyte from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns to ensure high efficiency. |
| Gradient | Start at 5-10% B, ramp to 95% B | Allows for elution of a range of compounds with varying polarities. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and optimal peak shape. |
| Injection Volume | 1 - 5 µL | Small volume suitable for high-sensitivity analysis. |
| Q-TOF-MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine-containing compounds like this compound. |
| Scan Range | 100 - 900 m/z | Covers the expected mass of the parent compound and potential fragments. |
| Acquisition Mode | Full Scan with MS/MS on selected precursors | Provides accurate mass for the parent ion and fragmentation data for structural confirmation. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | Generates characteristic fragment ions for structural identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be used to confirm its molecular structure.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the protons on the piperidine (B6355638) ring, and the N-methyl and aryl-methyl protons. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR spectroscopy provides a signal for each non-equivalent carbon atom in the molecule, revealing the carbon skeleton. bhu.ac.in Proton-decoupled ¹³C NMR spectra are typically recorded, where each carbon signal appears as a singlet, simplifying the spectrum. youtube.combhu.ac.in The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).
The structure of this compound differs from mepivacaine by the presence of a chlorine atom on the phenyl ring. This substitution would cause predictable changes in the NMR spectra, particularly in the aromatic region of both the ¹H and ¹³C spectra, aiding in structural confirmation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| Aromatic CH | ~7.0 - 7.3 | ~125 - 135 | The electron-withdrawing chlorine atom will shift the signals of adjacent protons and carbons downfield compared to mepivacaine. The splitting pattern will confirm the substitution pattern. |
| Carbonyl (C=O) | N/A | ~170 - 175 | Typical chemical shift for an amide carbonyl carbon. |
| Piperidine CH | ~1.5 - 3.5 | ~25 - 60 | Complex multiplet signals characteristic of the piperidine ring protons. |
| N-CH₃ | ~2.2 - 2.5 | ~40 - 45 | A singlet in the ¹H spectrum, integrating to three protons. |
| Aryl-CH₃ | ~2.1 - 2.4 | ~18 - 22 | Two singlets in the ¹H spectrum, each integrating to three protons. |
| C-Cl | N/A | ~130 - 140 | The carbon directly attached to chlorine will show a distinct downfield shift. |
Derivatization Methodologies in Pharmaceutical Analysis
Derivatization is a chemical modification process used to convert an analyte into a new compound, or derivative, that has properties more suitable for a given analytical method. innovareacademics.inacs.org In pharmaceutical analysis, particularly in chromatography, derivatization is employed to enhance detectability, improve chromatographic behavior (e.g., peak shape and retention), and increase the volatility of analytes for gas chromatography. researchgate.net
Many pharmaceutical compounds, including those with amine functional groups, may lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors. sigmaaldrich.com Derivatization reactions introduce a chemical tag that imparts these desirable properties. actascientific.com The choice of a derivatizing reagent depends on the functional group of the analyte and the desired detection method. acs.org
Pre-column Derivatization for Enhanced Detection
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. acs.orgthermofisher.com This is a widely accepted technique for the analysis of amines in various matrices. sigmaaldrich.com The primary advantage of this approach is the ability to optimize reaction conditions (e.g., temperature, pH, reaction time) independently of the chromatographic separation, leading to high reaction yields. mdpi.com Furthermore, excess reagent can often be removed before analysis, preventing potential interference with the chromatogram. nih.gov
A variety of reagents are available for the pre-column derivatization of primary and secondary amines, such as this compound, which contains a tertiary amine. While tertiary amines are generally less reactive, related impurities or degradation products might contain primary or secondary amine groups. For these, common reagents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comthermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.commdpi.com
Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines to yield fluorescent derivatives. mdpi.comwiley.com
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent used for primary and secondary amines, forming derivatives that can be detected by fluorescence. innovareacademics.inmdpi.com
Table 3: Common Pre-column Derivatization Reagents for Amine Analysis
| Reagent | Target Amines | Detection Method | Key Features |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction at room temperature; derivatives can be unstable. thermofisher.commdpi.com |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary, Secondary | Fluorescence, UV | Forms stable derivatives; reaction can be automated. actascientific.comthermofisher.com |
| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Fluorescence, UV | Versatile and well-established; reaction may require heating. mdpi.comwiley.com |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary, Secondary | Fluorescence, UV | Good for complex matrices; reacts with other nucleophiles. innovareacademics.inmdpi.com |
Application in Amine Analysis within Pharmaceutical Matrices
The analysis of amines in pharmaceutical matrices presents several challenges. mdpi.com These compounds can be highly polar, leading to poor retention on reversed-phase HPLC columns, and often lack strong UV absorbance, resulting in low sensitivity. sigmaaldrich.commdpi.com Furthermore, pharmaceutical formulations are complex mixtures, and matrix components can interfere with the analysis. google.com
Pre-column derivatization directly addresses these issues. By attaching a larger, nonpolar chromophoric or fluorophoric group, the resulting derivative becomes more hydrophobic, improving its retention in reversed-phase chromatography. thermofisher.commdpi.com The introduced tag significantly enhances the sensitivity and selectivity of detection, allowing for the quantification of trace-level amines in the presence of excipients and other active ingredients. innovareacademics.in For instance, a study on the analysis of dimethylamine (B145610) (DMA) and diethylamine (DEA) in pharmaceutical products utilized pre-column derivatization with NBD-Cl to overcome their low UV absorption and poor retention, enabling sensitive quantification by HPLC with fluorescence detection. mdpi.com This approach is critical for controlling amine impurities in drug substances and products.
Analytical Method Validation for Research Applications
Before an analytical method can be used for research or quality control, it must undergo validation to demonstrate that it is suitable for its intended purpose. ich.org Method validation is a regulatory requirement and ensures the reliability, consistency, and accuracy of the analytical data generated. europa.eueuropa.eu The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R2), which outline the validation characteristics that need to be evaluated. europa.euqbdgroup.com
For a quantitative research method for this compound, such as the UHPLC-Q-TOF-MS method described, the following parameters would be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. efor-group.com This is often demonstrated by analyzing placebo samples and spiked samples to show a lack of interference at the retention time of the analyte. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. efor-group.com This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis on the response versus concentration data. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of known amounts of analyte spiked into a placebo matrix, typically at three concentration levels across the specified range. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. efor-group.com
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. efor-group.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pillbuys.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. ich.org
Table 4: Summary of Analytical Method Validation Parameters (ICH Q2(R2))
| Validation Characteristic | Purpose |
|---|---|
| Specificity | To ensure the signal measured is only from the target analyte. efor-group.com |
| Linearity | To confirm a proportional relationship between signal and concentration. ich.org |
| Range | To define the concentration limits within which the method is reliable. efor-group.com |
| Accuracy | To determine how close the measured value is to the actual value. ich.org |
| Precision | To assess the random error and reproducibility of the method. efor-group.com |
| Limit of Detection (LOD) | To establish the sensitivity of the method for detection. pillbuys.com |
| Limit of Quantitation (LOQ) | To establish the sensitivity of the method for quantification. pillbuys.com |
| Robustness | To evaluate the method's reliability under varied conditions. ich.org |
Compound Reference Table
Molecular Mechanism of Action and Receptor Interactions
Voltage-Gated Sodium Channel (VGSC) Binding Research
Local anesthetics exert their effects by binding to the α-subunit of VGSCs. nysora.com This interaction prevents the conformational changes necessary for channel activation and subsequent nerve impulse conduction. nih.gov
The binding site for local anesthetics is located within the pore of the sodium channel, specifically interacting with residues in domain IV, loop S6. nih.govresearchgate.net This site is more accessible when the channel is in its open or inactivated state. nih.govderangedphysiology.com The binding of the local anesthetic molecule stabilizes the inactivated state of the channel, prolonging the refractory period and preventing further neuronal firing. nih.govderangedphysiology.com Recent research has provided detailed insights into the molecular binding sites and the conformational changes that occur during this process, revealing a physical and electrochemical blockade that prevents sodium ion influx. nih.gov Computational studies using bacterial VGSCs suggest that the binding sites for general and local anesthetics may overlap within the channel's central cavity. plos.org
The concept of "use-dependent" or "phasic" block is a key aspect of local anesthetic action. nysora.comderangedphysiology.com This hypothesis posits that the effectiveness of the blockade increases with the frequency of nerve stimulation. nih.govderangedphysiology.com Repetitive depolarizations increase the number of sodium channels in the open and inactivated states, which have a higher affinity for local anesthetic molecules. nysora.com This leads to an accumulation of blocked channels and a more profound nerve block. tandfonline.com The drug molecule, particularly in its charged form, is thought to gain access to its binding site only when the sodium channel is open. tandfonline.com After binding, the channel is stabilized in the inactive state. tandfonline.com
Influence of Chloro-Substitution on Receptor Binding Affinity and Selectivity
The chemical structure of a local anesthetic significantly influences its potency and duration of action. Modifications to the aromatic ring or the amine group can alter its physicochemical properties, such as lipid solubility and protein binding.
The potency of local anesthetics is directly related to their lipid solubility. jdat.orgagd.org Increased lipid solubility allows the anesthetic to more readily permeate the nerve membrane and bind to sodium channels with greater affinity. nysora.com For instance, the addition of a butyl group to mepivacaine (B158355) results in bupivacaine (B1668057), which has a higher lipid solubility and potency. nih.gov
Studies comparing various amide local anesthetics have shown that increasing the length of the alkyl chain on the amine group or the aromatic ring generally increases potency. nih.gov For example, etidocaine (B1208345) and bupivacaine are more lipid-soluble and potent than lidocaine (B1675312) and mepivacaine. nysora.com While specific research directly comparing the binding affinity of 4-Chloro Mepivacaine to mepivacaine is not widely available in the provided results, the principle of halogen substitution influencing lipophilicity and therefore potency is a well-established concept in medicinal chemistry. For example, the presence of a chloro group in other compounds has been shown to affect their biological activity. mdpi.com
Table 1: Physicochemical Properties of Selected Amide Local Anesthetics
| Anesthetic | pKa nih.govtandfonline.com | Protein Binding (%) nih.gov | Potency (Relative to Lidocaine) agd.orgtandfonline.com |
|---|---|---|---|
| Mepivacaine | 7.6 | 84 | Intermediate |
| Lidocaine | 7.7 | - | Standard |
| Bupivacaine | 8.1 | - | High |
| Ropivacaine (B1680718) | 8.1 | - | High |
| Articaine (B41015) | 7.8 | 94 | Intermediate |
Data for this compound is not available in the provided search results.
Ionized versus Nonionized Forms and Membrane Permeation Dynamics
Local anesthetics are weak bases and exist in solution as both an ionized (cationic) and a nonionized (base) form. jdat.orgbasicmedicalkey.com The proportion of each form is determined by the pKa of the drug and the pH of the surrounding tissue. jdat.org
The nonionized, lipid-soluble form is crucial for penetrating the nerve membrane to reach the intracellular binding site on the sodium channel. jdat.orgbasicmedicalkey.com Once inside the neuron, where the pH is slightly more acidic, the molecule re-equilibrates, and the ionized, cationic form binds to the receptor site within the sodium channel pore. nih.govderangedphysiology.com Therefore, a local anesthetic with a pKa closer to the physiological pH of 7.4 will have a greater proportion of the nonionized form available to cross the nerve membrane, leading to a faster onset of action. jdat.org However, other factors, such as the concentration of the anesthetic, can also influence the onset. For example, chloroprocaine, despite its high pKa, can have a rapid onset when administered in high doses due to the creation of a large diffusion gradient. nih.gov
Structure Activity Relationship Sar Studies
Impact of Halogen Substituents on Amide Anesthetic Properties
The introduction of halogen atoms into the structure of amide local anesthetics can significantly alter their anesthetic characteristics. This is due to the influence of halogens on the molecule's physicochemical properties. researchgate.net
The substitution of a chlorine atom onto the aromatic ring of an amide local anesthetic, as in 4-Chloro Mepivacaine (B158355), can have pronounced effects on its lipophilicity and pKa, which are critical determinants of anesthetic activity. rsc.orgchemrxiv.org
Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of the molecule. researchgate.net Increased lipid solubility is correlated with greater potency, as it enhances the ability of the anesthetic to penetrate the lipid-rich nerve membrane to reach its site of action on the sodium channels. agd.orgai-online.info The aromatic ring is a primary determinant of a local anesthetic's lipophilicity. liposuction101.com
pKa : The pKa of a local anesthetic determines the proportion of the drug that exists in its charged (cationic) and uncharged (base) forms at a given pH. nih.gov The uncharged base form is more lipid-soluble and readily diffuses across the nerve sheath, while the charged cationic form is the active entity that binds to the sodium channel. liposuction101.comnih.gov The presence of an electron-withdrawing group like chlorine can influence the pKa. rsc.org A lower pKa value means a greater proportion of the uncharged base at physiological pH, which can lead to a faster onset of action. liposuction101.com Mepivacaine itself has a relatively low pKa compared to other intermediate-acting local anesthetics. agd.org
The table below illustrates the relationship between pKa, lipophilicity, and anesthetic properties for some common amide local anesthetics.
| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Potency (Relative to Procaine) | Onset |
| Mepivacaine | 7.6 | 0.8 | 2 | Fast |
| Lidocaine (B1675312) | 7.9 | 2.9 | 2 | Fast |
| Bupivacaine (B1668057) | 8.1 | 27.5 | 8 | Moderate |
| Ropivacaine (B1680718) | 8.1 | 7.5 | 6 | Moderate |
Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. For local anesthetics, QSAR can elucidate the contributions of various molecular descriptors, such as polarity and molecular shape, to their anesthetic effect. rsc.org
In the context of 4-chloro analogs, QSAR analysis can predict how the addition of a chlorine atom at the 4-position of the aromatic ring influences anesthetic potency and duration. The analysis often considers parameters like:
Polarizability : The ease with which the electron cloud of a molecule can be distorted. Halogens can increase polarizability. rsc.org
Hydrogen Bonding : The ability to form hydrogen bonds, which can affect interactions with the receptor site. rsc.org
Studies on related compounds have shown that substituting the methyl groups on the benzene (B151609) ring of lidocaine with chlorine atoms can improve the half-life and lipid solubility while reducing oxidative metabolism. rsc.org This suggests that a 4-chloro substitution on mepivacaine could similarly enhance its properties.
Role of the Piperidine (B6355638) Ring and N-Methyl Substitution
The piperidine ring and the N-methyl group are key structural features of mepivacaine and its analogs, significantly influencing their anesthetic profile. nih.govhmdb.ca Mepivacaine is structurally similar to bupivacaine and ropivacaine, with the primary difference being the alkyl substituent on the piperidine nitrogen. geneesmiddeleninformatiebank.nlresearchgate.net
Piperidine Ring : Mepivacaine contains a piperidine ring in its structure, which contributes to its classification as a pipecholyl xylidine. agd.org This heterocyclic amine is part of the hydrophilic portion of the molecule.
N-Methyl Substitution : Mepivacaine has a methyl group attached to the nitrogen of the piperidine ring. geneesmiddeleninformatiebank.nl In contrast, bupivacaine has a butyl group, and ropivacaine has a propyl group in this position. geneesmiddeleninformatiebank.nlresearchgate.net Increasing the length of this alkyl chain generally increases lipid solubility, potency, and duration of action, but also toxicity. ai-online.info For instance, replacing the methyl group of mepivacaine with a butyl group to form bupivacaine results in a significant increase in the distribution coefficient and potency. aneskey.com
The following table compares the N-alkyl substituents and properties of mepivacaine and its close analogs.
| Anesthetic | N-Alkyl Substituent | Lipid Solubility | Potency | Duration |
| Mepivacaine | Methyl | Lower | Intermediate | Medium |
| Ropivacaine | Propyl | Intermediate | High | Long |
| Bupivacaine | Butyl | Higher | High | Long |
Stereochemical Considerations and Enantiomeric Activity
Mepivacaine possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. oup.comnih.gov These enantiomers can have different pharmacological and toxicological properties. mdpi.comnih.gov Mepivacaine is typically used as a racemic mixture, containing equal amounts of the R(-) and S(+) enantiomers. wikipedia.orgebi.ac.uk
The two enantiomers of mepivacaine exhibit differences in their biological activity. mdpi.com
The (S)-(-)-enantiomer of mepivacaine is considered to be more biologically active than the (R)-(+)-enantiomer. mdpi.comnih.gov
For the related local anesthetic bupivacaine, the (S)-enantiomer is notably less cardiotoxic than the (R)-enantiomer. researchgate.net This has led to the development of single-enantiomer drugs like levobupivacaine (B138063) (the S-enantiomer of bupivacaine) and ropivacaine (which is also an S-enantiomer). researchgate.netoup.com
Differences in the pharmacokinetics of the mepivacaine enantiomers have been observed, with the (R)-(-)-isomer having a larger distribution volume and faster clearance compared to the (S)-(+)-isomer in some studies. mdpi.com
Molecular modeling suggests that the spatial orientation of the N-substituent on the piperidine ring is opposite for the R(+) and S(-) enantiomers, which may explain the stereospecific interactions with ion channels. nih.gov
The table below summarizes the notations for the enantiomers of mepivacaine.
| Stereochemical Notation | Enantiomer |
| R | (-)-mepivacaine |
| S | (+)-mepivacaine |
Data compiled from stereochemical nomenclature references. aneskey.com
The use of single-enantiomer local anesthetics is driven by the desire to improve the therapeutic index by reducing the toxicity associated with one of the enantiomers. researchgate.net The development of drugs like levobupivacaine and ropivacaine as pure S-isomers highlights the clinical importance of chiral purity. researchgate.net
Chiral Switch : The practice of developing a single-enantiomer form of a drug that was previously marketed as a racemate is known as a "chiral switch." nih.gov This has been a significant trend in local anesthetic development.
Research Implications : Studying the individual enantiomers of 4-Chloro Mepivacaine would be crucial to determine if one isomer possesses a more favorable balance of anesthetic efficacy and reduced toxicity. Such research would involve stereoselective synthesis to produce the pure enantiomers and then comparing their pharmacodynamic and pharmacokinetic profiles. The reliable preparation of chirally pure molecules is essential for both biological evaluation and potential industrial application. oup.com The differences in activity between enantiomers underscore the importance of stereospecificity in drug-receptor interactions. researchgate.netresearchgate.net
Metabolism and Biotransformation Research
Hepatic Biotransformation Pathways of Amide Local Anesthetics
Amide local anesthetics, a class that includes compounds like mepivacaine (B158355), lidocaine (B1675312), and bupivacaine (B1668057), primarily undergo metabolic transformation in the liver. nih.govuomustansiriyah.edu.iqcda-adc.ca Unlike their ester-type counterparts, which are rapidly hydrolyzed by plasma esterases, the biotransformation of amide anesthetics is a more complex process mediated by hepatic microsomal enzymes. uomustansiriyah.edu.iqbasicmedicalkey.com This hepatic clearance is a critical determinant of the drug's duration of action and systemic concentration. nih.govmhmedical.com For mepivacaine and its structural relatives, the liver is the principal site of metabolism, where a significant portion of the administered dose is processed before excretion. uomustansiriyah.edu.iqpfizermedicalinformation.comdrugbank.com The resulting metabolites are often more water-soluble, facilitating their elimination from the body via the kidneys and, to some extent, in the bile. pfizermedicalinformation.comwfsahq.org
The primary Phase I metabolic reactions for amide local anesthetics are N-dealkylation and hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. wfsahq.orgnysora.com This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including many anesthetic drugs. wfsahq.orgresearchgate.net
Research on related amide local anesthetics has identified specific CYP isoforms responsible for their metabolism. For example:
Lidocaine is metabolized through N-deethylation to monoethylglycinexylidide (B1676722) (MEGX), a reaction catalyzed by CYP1A2 and CYP3A4. nysora.comresearchgate.net
Ropivacaine (B1680718) undergoes N-dealkylation to 2',6'-pipecoloxylidide (PPX), primarily mediated by CYP3A4, and hydroxylation, which involves CYP1A2. nih.gov
For mepivacaine, the key metabolic reactions are aromatic hydroxylation and N-demethylation of the piperidine (B6355638) ring. pfizermedicalinformation.com These reactions are detoxification pathways that convert the lipophilic parent drug into more polar metabolites. pfizermedicalinformation.com The N-dealkylation mechanism involves an initial CYP-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously cleaves to yield the dealkylated amine and an aldehyde. semanticscholar.org Given these established pathways, it is understood that CYP enzymes, likely isoforms similar to those that metabolize lidocaine and ropivacaine, are centrally involved in the biotransformation of mepivacaine and its analogs. ontosight.ai
Metabolic Fate of 4-Chloro Mepivacaine as an Impurity or Analog
Specific metabolism studies on this compound are not extensively detailed in the public literature. However, its metabolic fate can be proposed based on its structural similarity to mepivacaine and the known metabolic pathways of other halogenated anesthetic analogs. As an analog or potential impurity of mepivacaine, its biotransformation would be expected to follow the primary hepatic pathways of the parent compound, namely N-dealkylation and aromatic hydroxylation.
The introduction of a chlorine atom onto the aromatic ring, as in this compound, is a significant structural modification. Halogenation can influence a molecule's metabolic profile. For instance, research on a chlorinated analog of lidocaine indicated that replacing a methyl group with chlorine can increase lipid solubility and half-life while reducing the rate of oxidative metabolism. nih.gov This suggests that this compound might be metabolized more slowly than mepivacaine, potentially leading to a longer duration of action.
Modern drug metabolism studies heavily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the definitive identification and quantification of metabolites in biological matrices. researchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of parent compounds and their metabolites even at very low concentrations. tandfonline.comtandfonline.com
In a typical LC-MS/MS analysis, the sample is first separated by liquid chromatography. The components then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI) and detected. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. tandfonline.com This involves selecting a specific mass-to-charge ratio (m/z) for the parent ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole for detection. tandfonline.com This process provides a highly specific signature for the target molecule.
The table below shows representative mass spectrometric parameters used for the detection of Mepivacaine, which would serve as a basis for developing a method for its chlorinated analog.
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | tandfonline.com |
| Parent Ion (Q1) [M+H]+ | m/z 247.3 | tandfonline.com |
| Product Ion (Q3) | m/z 98.1 | tandfonline.com |
| Internal Standard | Lidocaine | tandfonline.com |
| IS Parent Ion [M+H]+ | m/z 235.2 | tandfonline.com |
| IS Product Ion | m/z 86.1 | tandfonline.com |
This interactive table summarizes typical LC-MS/MS parameters for Mepivacaine analysis.
Based on the known biotransformation of mepivacaine, two primary metabolic pathways can be proposed for this compound:
Aromatic Hydroxylation: The aromatic ring of the molecule is a likely site for oxidation by CYP enzymes. In mepivacaine, this results in phenolic metabolites. pfizermedicalinformation.com For this compound, hydroxylation could occur at one of the available positions on the chlorinated benzene (B151609) ring. The resulting hydroxylated metabolites would then likely be conjugated (e.g., with glucuronic acid) to further increase water solubility before excretion. pfizermedicalinformation.com
N-Dealkylation: The N-methyl group on the piperidine ring is susceptible to oxidative removal by CYP enzymes, a process known as N-demethylation. pfizermedicalinformation.com This would yield the N-demethylated analog of this compound, corresponding to the known mepivacaine metabolite, 2',6'-pipecoloxylidide. pfizermedicalinformation.com
The presence of the electron-withdrawing chlorine atom on the aromatic ring could influence the rate and regioselectivity of these reactions compared to the parent mepivacaine molecule.
Research Applications of Stable Isotopes in Metabolic Profiling
Stable isotope labeling is a powerful technique in modern drug metabolism research, offering a safe alternative to radioactive labeling for studies in humans. researchgate.netresearchgate.netnih.gov Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into a drug molecule, creating a tracer that is chemically identical to the parent compound but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
The key applications of stable isotopes in metabolic profiling include:
Metabolite Identification: Co-administering a 1:1 mixture of the labeled and unlabeled drug results in a unique "doublet" signature in the mass spectrum for the parent drug and all of its metabolites. This allows for the rapid and unambiguous identification of drug-related material in a complex biological sample. acs.org
Delineating Metabolic Pathways: By tracking the isotopic label, researchers can trace the transformation of a drug through complex metabolic networks, providing clear evidence for specific biotransformation pathways. nih.govacs.org
Quantitative Analysis: Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative MS-based bioanalysis, enabling highly accurate and precise measurements of drug and metabolite concentrations. ckisotopes.com
In pre-clinical research, stable isotope-labeled tracers are invaluable for determining the pharmacokinetic properties of a new chemical entity. iaea.org These studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be considered for human trials. acs.org
A common pre-clinical application is the simultaneous intravenous administration of a stable isotope-labeled drug and extravascular (e.g., oral) administration of the unlabeled drug. aneskey.com By measuring the concentrations of both the labeled and unlabeled forms in the plasma over time, researchers can simultaneously determine key pharmacokinetic parameters, including absolute bioavailability and systemic clearance, from a single experiment. nih.govaneskey.com This approach is efficient and reduces inter-subject variability compared to separate administrations. researchgate.net The use of these tracers allows for detailed investigation of a drug's disposition and can reveal important information about its potential for accumulation or interaction with other drugs. researchgate.nettechnologynetworks.com
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies of Molecular Geometry and Tautomerism
While direct Density Functional Theory (DFT) studies specifically on 4-Chloro Mepivacaine (B158355) are not extensively available in public literature, significant insights can be drawn from computational analyses of its parent compound, mepivacaine. worldscientific.comresearchgate.networldscientific.com DFT calculations are instrumental in determining the three-dimensional structure and electronic distribution of molecules.
Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like mepivacaine. wikipedia.org DFT studies on mepivacaine have investigated its potential tautomers. worldscientific.comresearchgate.networldscientific.comresearchgate.net These studies indicate that the most stable tautomer of mepivacaine features a carbonyl group and an -NH amine group in its structure. worldscientific.comresearchgate.networldscientific.com This stability is observed in both the gas phase and in aqueous solutions. researchgate.net Given the electronic similarities, it is highly probable that 4-Chloro Mepivacaine also exhibits tautomerism, with the relative stability of its tautomers being influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring.
Table 1: Predicted Tautomeric Forms of this compound This table is a theoretical representation based on known tautomerism of the parent compound, mepivacaine.
| Tautomer | Key Structural Features | Predicted Relative Stability |
|---|---|---|
| Amide (M1) | Carbonyl (C=O) and Amine (-NH-) | Most Stable |
| Imidic Acid (M2) | Iminol (-C(OH)=N-) | Less Stable |
Molecular Docking and Dynamics Simulations for Receptor Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.govajchem-a.commdpi.com For local anesthetics, the primary target is the voltage-gated sodium channel. nih.gov
Molecular docking studies predict the preferred binding orientation of a molecule to its target, which can help in understanding the basis of its anesthetic activity. jpionline.org The results of docking simulations can provide information on the binding affinity and the specific amino acid residues involved in the interaction. researchgate.net For instance, studies on similar local anesthetics have highlighted the importance of hydrophobic interactions and hydrogen bonding in the binding process. worldscientific.com The introduction of a chlorine atom in this compound could enhance hydrophobic interactions within the binding pocket of the sodium channel.
Noncovalent Interactions of this compound with Biomaterials
The study of noncovalent interactions is crucial for understanding how a drug molecule behaves in a biological environment and interacts with potential delivery systems. These interactions, which include hydrogen bonds and van der Waals forces, are often investigated using computational methods.
DFT studies on mepivacaine have shown that intermolecular hydrogen bonds play an essential role in its interactions with other molecules. worldscientific.comresearchgate.networldscientific.com The addition of a chlorine atom to form this compound would likely influence its noncovalent interaction profile due to changes in electron distribution and polarizability.
Interactions with Carbon Nanotubes and Other Delivery Systems
Carbon nanotubes (CNTs) have been explored as potential drug delivery systems due to their unique properties. Computational studies have investigated the noncovalent interactions between mepivacaine and both pristine and functionalized single-walled carbon nanotubes (SWCNTs). worldscientific.comresearchgate.net These studies, employing DFT, have optimized the geometries of the mepivacaine-SWCNT complexes and identified the most stable forms of interaction. worldscientific.comresearchgate.net The formation of intermolecular hydrogen bonds is a key factor in the stability of these complexes. worldscientific.comresearchgate.networldscientific.com It is anticipated that this compound would also interact with CNTs through similar noncovalent forces, with the chloro-substituent potentially modifying the strength and nature of these interactions.
Prediction of Spectroscopic Properties and Chemical Reactivity
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental characterization of a compound. Methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts. nih.gov For mepivacaine, theoretical calculations of its spectroscopic properties have been performed and compared with experimental data, showing good agreement. researchgate.net Similar computational approaches could be applied to this compound to predict its spectral characteristics.
The chemical reactivity of a molecule can also be assessed using computational tools. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack. worldscientific.com For mepivacaine, the energy gap between the HOMO and LUMO has been calculated to understand its chemical stability and reactivity. worldscientific.comresearchgate.networldscientific.com The presence of the electron-withdrawing chlorine atom in this compound is expected to lower the energy of the LUMO, potentially affecting its reactivity profile compared to the parent compound.
Table 2: Computationally Predicted Properties of this compound This table presents predicted properties based on the known characteristics of mepivacaine and general chemical principles.
| Property | Predicted Value / Characteristic | Method of Prediction |
|---|---|---|
| Molecular Weight | 280.79 g/mol | Calculation from Formula |
| Molecular Formula | C15H21ClN2O | Confirmed |
| XLogP3 | ~2.5 (higher than mepivacaine) | Estimation based on structure |
| HOMO-LUMO Gap | Slightly smaller than mepivacaine | DFT principles |
| Vibrational Frequencies | Calculable | DFT |
Pre Clinical Research and in Vitro/in Vivo Studies
Comparative Studies of 4-Chloro Mepivacaine (B158355) with Parent Mepivacaine and Other Analogs (Non-human models)
Pre-clinical evaluation in non-human models is fundamental to characterizing new chemical entities. For local anesthetics, these studies often compare the novel compound to its parent drug to determine how chemical modifications affect anesthetic properties. Mepivacaine itself is an amide-type local anesthetic with a pharmacological profile related to lidocaine (B1675312) but is structurally a pipecoloxylidide, similar to bupivacaine (B1668057) and ropivacaine (B1680718). basicmedicalkey.comdrugbank.com It is considered to have an intermediate potency and duration of action. aneskey.comwfsahq.org
Modifications to the basic local anesthetic structure—comprising an aromatic ring, an intermediate linkage (ester or amide), and a terminal amine—can significantly alter a drug's properties. basicmedicalkey.com For instance, increasing the size and lipid solubility of a molecule generally increases its potency and duration of action. nysora.com Halogenation, such as the addition of a chlorine atom to procaine (B135) to create chloroprocaine, is known to significantly increase its rate of hydrolysis, thereby limiting its duration and systemic toxicity. basicmedicalkey.com The introduction of a chlorine atom to mepivacaine is hypothesized to similarly influence its anesthetic profile.
Nerve Conduction Blockade Studies (In Vitro and Ex Vivo Models)
In vitro and ex vivo studies using isolated nerve preparations, such as the rat sciatic or sural nerves, are standard methods for quantifying the intrinsic anesthetic potency of a compound. tumescent.orgnih.gov These studies measure the depression of the compound action potential (CAP) following the application of the anesthetic solution. nih.gov The minimum concentration required to produce a significant reduction in the CAP amplitude is a key measure of potency. tumescent.org
While specific data for 4-Chloro Mepivacaine is not extensively detailed in readily available literature, comparisons between its parent compound, mepivacaine, and other anesthetics provide a framework for its expected behavior. In isolated nerve studies, mepivacaine is classified as having moderate potency, similar to lidocaine. aneskey.comtumescent.org For example, one in vitro study on the rat sural nerve compared the effectiveness of several anesthetics and found that articaine (B41015) was more effective at depressing the A-fiber CAP than mepivacaine and lidocaine. nih.gov Another study noted that while lidocaine is more potent than mepivacaine on isolated nerves, this difference is less apparent in human studies, possibly due to lidocaine's greater vasodilatory action which increases systemic absorption and shortens its duration. aneskey.com Mepivacaine, in contrast, lacks significant vasodilator activity. basicmedicalkey.com
The duration of action in these models is related to properties like protein binding. tumescent.org Mepivacaine has a moderate duration, longer than procaine but shorter than highly protein-bound agents like bupivacaine and etidocaine (B1208345). wfsahq.orgtumescent.org
| Property | Mepivacaine | Lidocaine | Bupivacaine |
| Anesthetic Class | Amide | Amide | Amide |
| Potency | Intermediate | Intermediate | High |
| Onset of Action | Fast | Fast | Slower |
| Duration of Action | Moderate | Moderate | Long |
| Vasodilator Activity | Minimal | Present | Present |
| Lipid Solubility | Intermediate | Intermediate | High |
This table provides a comparative overview of Mepivacaine and other common local anesthetics based on in vitro and in vivo findings. basicmedicalkey.comaneskey.comwfsahq.orgnysora.com
Functional Assays of Sodium Channel Inhibition
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (NaV) in the neuronal membrane. drugbank.comnysora.com These channels are integral membrane proteins that initiate and propagate action potentials. nysora.com By binding to a site within the channel's pore, local anesthetics inhibit the influx of sodium ions, increase the threshold for electrical excitation, and thus block nerve impulse conduction. drugbank.comaae.org
Functional assays, such as patch-clamp electrophysiology on cells expressing specific NaV isoforms (e.g., NaV1.1, NaV1.5), allow for a detailed examination of this inhibition. nysora.combiorxiv.org Local anesthetics demonstrate a property known as "use-dependent" or "phasic" block, where their inhibitory effect is enhanced at higher frequencies of nerve stimulation. This occurs because the anesthetic binds with higher affinity to the open and inactivated states of the sodium channel, which are more prevalent during repeated firing, than to the resting state.
The potency of an anesthetic is linked to its affinity for the sodium channel receptor. More lipophilic compounds, like bupivacaine, tend to bind with greater affinity and for longer durations than less lipophilic agents like mepivacaine and lidocaine. nysora.com Studies have identified the α-subunit of the sodium channel as the site for both ion conduction and local anesthetic binding. nysora.com While specific binding data for this compound is not available, halogenation could alter its lipophilicity and electronic properties, thereby affecting its interaction with the sodium channel binding site.
Investigating Hyperalgesia and Anti-pain Hypersensitivity Effects in Research Models
Beyond simple nerve conduction blockade, modern anesthetic research investigates the potential for compounds to treat established pain states, such as hyperalgesia (an increased response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus). These states are hallmarks of neuropathic and inflammatory pain and involve complex changes in both the peripheral and central nervous systems. mdpi.com
Research models in animals, such as the chronic constriction injury of the sciatic nerve in rats, are used to induce neuropathic pain states and test the efficacy of potential analgesics. mdpi.comresearchgate.net In these models, the effectiveness of a compound is measured by its ability to reverse the heightened pain sensitivity. For instance, some studies have shown that certain analgesic adjuvants can effectively alleviate hyperalgesia in such models. mdpi.com
While direct studies on this compound's effect on hyperalgesia are not prominently reported, research on its parent compound, mepivacaine, has been conducted. One double-blind study compared mepivacaine injections to saline for myofascial pain, raising questions about the specific mechanisms of pain relief beyond simple anesthesia. nih.gov The development of an analog like this compound could be driven by the search for compounds with improved efficacy in these challenging pain models.
Potential for Photopharmacological Approaches in Related Analogs
A cutting-edge area of anesthetic research is photopharmacology, which aims to control the activity of a drug with light. researchgate.netresearchgate.netmdpi.com This approach involves modifying a drug molecule by attaching a photoswitchable group, such as an azobenzene (B91143) moiety. researchgate.netresearchgate.net This allows the compound to be switched between two isomers—for example, a biologically active trans form and an inactive cis form—by exposing it to light of specific wavelengths. researchgate.net
This technology offers the potential for precise spatiotemporal control over anesthesia, reducing systemic side effects by activating the drug only at the desired site and time. researchgate.netmdpi.com Several photoswitchable blockers of voltage-gated sodium channels have been developed, including compounds referred to as "fotocaine" and "ethercaine". researchgate.netresearchgate.net These molecules have demonstrated the ability to control neuronal action potential firing with light in research settings. researchgate.net
While this compound itself is not a photoswitchable compound, the principles of photopharmacology are being applied to local anesthetic scaffolds. Mepivacaine is often cited as a classic local anesthetic in studies designing these novel light-controlled agents. researchgate.netresearchgate.netmdpi.com The development of photoswitchable analogs of mepivacaine or its derivatives could represent a future direction in creating highly targeted and controllable local anesthetics.
Future Research Directions and Translational Perspectives Non Clinical
Design and Synthesis of Novel 4-Chloro Mepivacaine (B158355) Derivatives with Modified Properties
The structural scaffold of 4-Chloro Mepivacaine offers significant opportunities for chemical modification to enhance its therapeutic properties. Future research will likely concentrate on the synthesis of derivatives with altered potency, duration of action, and receptor selectivity. The core strategy involves the targeted modification of the aromatic ring, the amide linkage, and the tertiary amine group.
One approach involves the introduction of various substituents onto the phenyl ring to modulate lipophilicity and electronic properties, which are key determinants of anesthetic activity. The synthesis of hybrid molecules, combining the this compound pharmacophore with other chemical moieties, represents a promising strategy for developing agents with unique mechanisms of action. researchgate.net For instance, creating hybrid compounds could lead to derivatives with dual-action capabilities or improved tissue penetration.
The design and synthesis of novel derivatives often follow a structured process, beginning with a lead compound and systematically altering its structure to achieve desired properties. This process can be guided by structure-activity relationship (SAR) studies. For example, research on other chlorinated compounds has demonstrated that strategic chemical modifications can lead to derivatives with enhanced biological activities, such as antiproliferative or antimicrobial effects. nih.govmdpi.com
Table 1: Strategies for Synthesis of Novel this compound Derivatives
| Modification Strategy | Rationale | Potential Outcome | Example Synthetic Reaction |
|---|---|---|---|
| Substitution on the Aromatic Ring | Alter lipophilicity and electronic character to influence membrane partitioning and receptor binding. | Enhanced potency, modified duration of action. | Electrophilic aromatic substitution (e.g., nitration, halogenation). |
| Modification of the Amide Linkage | Change metabolic stability and hydrogen bonding capacity. | Increased resistance to hydrolysis by amidases, prolonged action. | Bioisosteric replacement (e.g., with an ester, reverse amide). |
| Alteration of the Tertiary Amine | Modify pKa to influence the ratio of charged to uncharged forms at physiological pH, affecting onset and nerve penetration. | Faster onset of action, improved selectivity. | N-dealkylation followed by re-alkylation with novel side chains. |
| Molecular Hybridization | Combine the this compound scaffold with another pharmacophore to create a single molecule with multiple biological activities. researchgate.netmdpi.com | Dual-target agents, novel therapeutic applications. | Click chemistry, multi-component reactions. researchgate.net |
Exploration of Alternative Target Interactions beyond Sodium Channels
While the primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels, there is growing evidence that these compounds can interact with other biological targets. nih.govfrontiersin.org Investigating these off-target interactions is a critical area for future non-clinical research, as it could unveil novel therapeutic applications and provide a more complete understanding of the compound's pharmacological profile.
Research has shown that local anesthetics can modulate the function of other ion channels, including voltage-gated calcium and potassium channels. frontiersin.orgnih.gov For example, inhibition of specific potassium channels in dorsal horn neurons has been observed with compounds like mepivacaine and lidocaine (B1675312). nih.gov Furthermore, interactions with G-protein-coupled receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors have been reported, suggesting that local anesthetics could influence a variety of signaling pathways beyond nerve impulse conduction. frontiersin.orgnih.gov
Future studies should aim to systematically screen this compound and its novel derivatives against a panel of these alternative targets. Such investigations could reveal unexpected activities, potentially leading to repositioning the compound for different therapeutic indications.
Table 2: Potential Alternative Molecular Targets for this compound Derivatives
| Potential Target | Class | Potential Therapeutic Implication | Supporting Evidence (General Local Anesthetics) |
|---|---|---|---|
| Voltage-Gated Calcium Channels (VGCCs) | Ion Channel | Modulation of neurotransmitter release, cardiovascular effects. | Blockage of VGCCs in sensory neurons has been observed. frontiersin.orgnih.gov |
| Two-Pore Domain Potassium (K2P) Channels | Ion Channel | Regulation of neuronal excitability, potential for new analgesic mechanisms. | Inhibition of K2P channels has been reported. nih.gov |
| G-Protein-Coupled Receptors (GPCRs) | Receptor | Anti-inflammatory effects, modulation of various signaling pathways. | Lidocaine has been shown to affect calcium signaling of GPCRs. frontiersin.orgnih.gov |
| NMDA Receptors | Receptor | Neuroprotection, modulation of central sensitization and chronic pain. | Bupivacaine (B1668057) can block NMDA receptors. frontiersin.orgnih.gov |
Development of Advanced Analytical Techniques for Impurity and Metabolite Monitoring
The purity of an active pharmaceutical ingredient (API) is critical for its quality and efficacy. The development of highly sensitive and specific analytical methods for the detection and quantification of process-related impurities and degradation products of this compound is essential. Future research should focus on leveraging modern analytical platforms to establish comprehensive impurity profiles.
Techniques such as ultra-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS) offer significant advantages over traditional methods, providing higher resolution, shorter analysis times, and the ability to identify unknown impurities through mass analysis. science.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile impurities. science.gov
Furthermore, understanding the metabolic fate of this compound is crucial. Advanced analytical techniques are needed to identify and quantify its metabolites in preclinical studies. This involves developing robust extraction methods from biological matrices and employing sensitive detection techniques to characterize the metabolic pathways.
Table 3: Advanced Analytical Techniques for this compound Analysis
| Analytical Technique | Application | Advantages |
|---|---|---|
| Ultra-Performance Liquid Chromatography (UPLC) | Quantification of this compound and its known impurities. | Higher speed, resolution, and sensitivity compared to conventional HPLC. science.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products; metabolite identification. | Provides molecular weight and structural information, enabling characterization of novel compounds. science.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of residual solvents and volatile organic impurities. | Excellent for volatile and semi-volatile compound analysis. science.gov |
| Capillary Electrophoresis (CE) | Separation of chiral impurities; analysis of charged metabolites. | High separation efficiency, minimal sample and solvent consumption. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities and metabolites. | Provides definitive structural information. science.gov |
Theoretical Predictions for Enhanced Potency and Receptor Selectivity in Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Applying these theoretical approaches to this compound can guide the rational design of new analogs with improved pharmacological properties, such as enhanced potency and greater selectivity for specific sodium channel subtypes or alternative targets.
Molecular docking simulations can be used to predict the binding orientation and affinity of designed analogs within the binding site of a target protein. nih.gov This allows for the in-silico screening of virtual compound libraries, prioritizing the synthesis of candidates with the most promising predicted interactions.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interaction. nih.govmdpi.com Additionally, quantum-chemical methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of new derivatives, which can correlate with their reactivity and biological activity. nih.govnih.gov By using these computational tools, researchers can develop a deeper understanding of the structure-activity relationships governing the interaction of this compound analogs with their biological targets.
Table 4: Computational Approaches for the Design of this compound Analogs
| Computational Method | Objective | Predicted Parameters |
|---|---|---|
| Molecular Docking | Predict the preferred binding mode and affinity of a ligand to a receptor. | Binding energy (scoring functions), protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |
| Molecular Dynamics (MD) Simulation | Analyze the stability and conformational changes of the ligand-receptor complex over time. | Root Mean Square Deviation (RMSD), protein-ligand interaction stability. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Predicted biological activity (e.g., IC50) for novel compounds. |
| Density Functional Theory (DFT) | Calculate the electronic structure and properties of molecules. | HOMO-LUMO energies, molecular electrostatic potential, reactivity descriptors. nih.gov |
Q & A
Basic Research Questions
Q. What are the key structural and pharmacological distinctions between 4-chloro mepivacaine and its parent compound, mepivacaine?
- Methodological Answer : Comparative structural analysis should focus on the substitution of a chlorine atom at the 4-position of the phenyl ring, which alters electron distribution and steric effects. Pharmacological evaluation requires in vitro assays (e.g., receptor binding affinity) and in vivo models (e.g., nerve block duration in rodents) to quantify potency, onset time, and duration. Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for confirming purity and structural integrity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow strict protocols for racemic synthesis or enantiomer separation, as outlined in pharmacopeial monographs (e.g., JP XIV). Document reaction conditions (temperature, solvent ratios, catalysts) and validate intermediates via thin-layer chromatography (TLC) or mass spectrometry. Provide raw data and detailed supplementary materials for peer review, adhering to journal guidelines for experimental transparency .
Q. What analytical methods are recommended for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use HPLC with a C18 column, 0.02 mol/L phosphate buffer (pH 3.0)-acetonitrile (11:9) mobile phase, and UV detection at 220 nm. Compare retention times against certified reference standards .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) .
Advanced Research Questions
Q. How do 4-position chloro substitutions influence the pharmacokinetic profile of mepivacaine derivatives compared to other halogenated analogs (e.g., 4-bromo or 4-methyl)?
- Methodological Answer : Perform comparative studies using in vitro transporter assays (DAT/SERT/NET inhibition) and in vivo pharmacokinetic models in rodents. Structural-activity relationship (SAR) analysis should quantify lipophilicity (logP), plasma protein binding, and metabolic half-life. Computational modeling (e.g., molecular docking) can predict binding affinities to sodium channels .
Q. What experimental designs are optimal for resolving contradictions in efficacy studies of this compound across different nerve block models?
- Methodological Answer : Address variability by standardizing animal models (e.g., rat sciatic nerve block) and clinical parameters (e.g., pain threshold measurement tools). Use factorial design to isolate variables like concentration, pH, and adjuvants (e.g., MgSO₄). Meta-analysis of existing data can identify confounding factors, such as differences in irreversible pulpitis models .
Q. How can machine learning models improve the optimization of this compound’s synthesis or pharmacological evaluation?
- Methodological Answer : Apply artificial neural networks (ANN) or Taguchi robust design to predict optimal reaction conditions or dose-response relationships. For example, ANN models trained on degradation data (e.g., UV/persulfate systems) can predict environmental persistence, while full factorial designs (FFD) identify critical variables in asymmetric synthesis .
Data Presentation and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxicity data in this compound studies?
- Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to enhance reproducibility. Raw data should be archived in open-access repositories with metadata annotations .
Q. How should researchers handle conflicting results in the vasoactivity of this compound across studies?
- Methodological Answer : Conduct sensitivity analyses to assess methodological disparities (e.g., buffer composition, endothelial cell viability). Validate findings using ex vivo models (e.g., isolated rat aorta rings) and correlate with in vivo blood pressure measurements. Transparently report negative results and confounding variables in supplementary materials .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
